

# Technical Guide: Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8)

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## Compound of Interest

**Compound Name:** Methyl 2-(bromomethyl)-4-nitrobenzoate

**Cat. No.:** B161313

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 2-(bromomethyl)-4-nitrobenzoate** (CAS 133446-99-8), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its primary applications as a precursor for biologically active molecules, including histone deacetylase (HDAC) inhibitors and the immunomodulatory drug, Lenalidomide. Due to its role as a synthetic building block, this guide focuses on its chemical characteristics and synthetic utility rather than direct biological activity, for which there is limited public information.

## Chemical and Physical Properties

**Methyl 2-(bromomethyl)-4-nitrobenzoate** is a nitro compound with the chemical formula C<sub>9</sub>H<sub>8</sub>BrNO<sub>4</sub>.<sup>[1][2]</sup> Its molecular weight is 274.07 g/mol.<sup>[1][2]</sup> This compound is a versatile synthetic building block, primarily utilized in the pharmaceutical industry.<sup>[3]</sup>

Table 1: Physicochemical Properties of **Methyl 2-(bromomethyl)-4-nitrobenzoate**

Property	Value	Reference
CAS Number	133446-99-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	274.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	methyl 2-(bromomethyl)-4-nitrobenzoate	<a href="#">[2]</a>
SMILES	COC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])CBr	<a href="#">[1]</a>
Physical State	Solid	
Storage Temperature	4°C	<a href="#">[4]</a>

## Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate

The most common and established method for synthesizing **Methyl 2-(bromomethyl)-4-nitrobenzoate** is through the free-radical bromination of its precursor, methyl 2-methyl-4-nitrobenzoate.[\[3\]](#) The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the brominating agent, is a widely adopted strategy for this transformation.[\[3\]](#)

## Experimental Protocol: Free-Radical Bromination

This protocol describes the synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate** from methyl 2-methyl-4-nitrobenzoate.

### Materials:

- Methyl 2-methyl-4-nitrobenzoate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable solvent

- Distilled water
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

**Procedure:**

- Dissolve methyl 2-methyl-4-nitrobenzoate in carbon tetrachloride in a round-bottom flask.
- Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and quench with distilled water.
- Extract the product with dichloromethane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 2-(bromomethyl)-4-nitrobenzoate**.

## Synthetic Applications

**Methyl 2-(bromomethyl)-4-nitrobenzoate** is a valuable intermediate for the synthesis of various pharmaceutical agents due to the reactivity of its benzylic bromide.

## Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is utilized in the synthetic preparation of cyclic hydroxamic acid derivatives, which are known to be potent histone deacetylase (HDAC) inhibitors with potential antitumor activity. The synthesis typically involves the reaction of the bromomethyl group with an appropriate amine, leading to the formation of a key carbon-nitrogen bond and subsequent cyclization.

## Precursor for Lenalidomide Synthesis

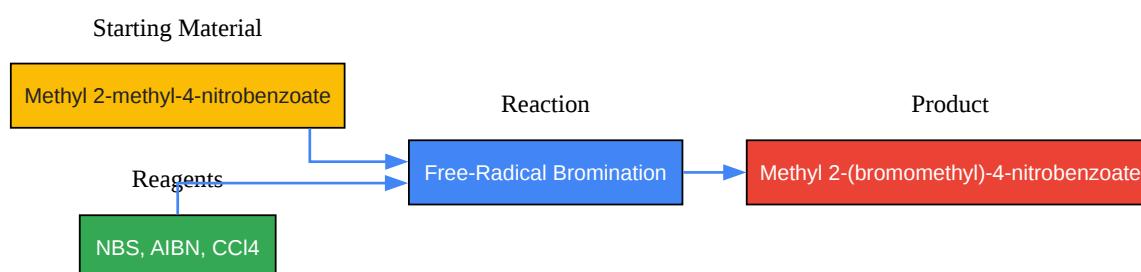
**Methyl 2-(bromomethyl)-4-nitrobenzoate** is a documented starting material in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[2][3] The synthesis involves the coupling of methyl 2-bromomethyl-3-nitrobenzoate (a related isomer) with 3-aminopiperidine-2,6-dione hydrochloride.[5] While the provided CAS number refers to the 4-nitro isomer, its utility in similar synthetic strategies highlights the importance of this class of compounds in drug development.

## Synthesis of Polyglutamate Analogs

Research has also demonstrated the use of **Methyl 2-(bromomethyl)-4-nitrobenzoate** as a starting material for the synthesis of polyglutamate analogs.[1] These analogs are of interest for their potential chemotherapeutic effects.[1]

## Mandatory Visualizations

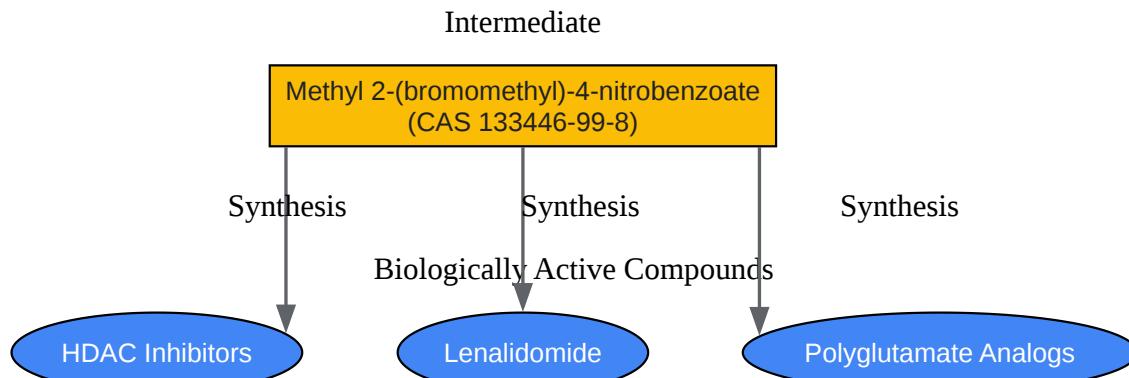
### Synthesis Workflow of Methyl 2-(bromomethyl)-4-nitrobenzoate



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Caption: Synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate**.

## Role as a Synthetic Precursor



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Caption: Synthetic applications of the title compound.

## Safety Information

For detailed safety information, including hazard identification, first-aid measures, and handling and storage, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Methyl 2-(bromomethyl)-4-nitrobenzoate** (CAS 133446-99-8) is a crucial chemical intermediate with significant applications in the synthesis of pharmaceuticals. While direct biological data for this compound is scarce, its role as a precursor to potent molecules like HDAC inhibitors and Lenalidomide underscores its importance in drug discovery and development. This guide provides a foundational understanding of its chemical properties and synthetic utility for researchers and professionals in the field. Further investigation into the direct biological effects of this intermediate, if any, could be a potential area for future research.

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## References

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